molecular formula C11H14N2 B13114406 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine CAS No. 95407-86-6

1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine

Cat. No.: B13114406
CAS No.: 95407-86-6
M. Wt: 174.24 g/mol
InChI Key: IGNRMBDEFGJQJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of pyrrolopyrazine derivatives, including 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to produce N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-A]pyrazine-2,3-diones, while reduction can produce pyrrolo[1,2-A]pyrazine-2,3-dihydro derivatives .

Scientific Research Applications

1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antitumor effects are linked to the inhibition of kinase activity, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine stands out due to its unique combination of pyrrole and pyrazine rings, which confer a broad spectrum of biological activities. Its tetramethyl substitution pattern enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

95407-86-6

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,3,4,7-tetramethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C11H14N2/c1-7-5-11-9(3)12-8(2)10(4)13(11)6-7/h5-6H,1-4H3

InChI Key

IGNRMBDEFGJQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C(C2=C1)C)C)C

Origin of Product

United States

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